molecular formula C25H29Cl2FN2O2 B2797817 1-([1,1'-Biphenyl]-2-yloxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1189441-70-0

1-([1,1'-Biphenyl]-2-yloxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride

Cat. No.: B2797817
CAS No.: 1189441-70-0
M. Wt: 479.42
InChI Key: HKVLVSXPIODLKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a dihydrochloride salt featuring a propan-2-ol backbone substituted with a [1,1'-biphenyl]-2-yloxy group and a 4-(4-fluorophenyl)piperazin-1-yl moiety. The fluorine atom on the phenyl ring introduces electron-withdrawing properties, which may enhance receptor binding affinity and metabolic stability compared to non-halogenated analogs. The dihydrochloride salt form improves aqueous solubility, a critical factor for bioavailability in therapeutic applications .

Properties

IUPAC Name

1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(2-phenylphenoxy)propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27FN2O2.2ClH/c26-21-10-12-22(13-11-21)28-16-14-27(15-17-28)18-23(29)19-30-25-9-5-4-8-24(25)20-6-2-1-3-7-20;;/h1-13,23,29H,14-19H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKVLVSXPIODLKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(COC2=CC=CC=C2C3=CC=CC=C3)O)C4=CC=C(C=C4)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step organic reaction sequence. A common synthetic route might begin with the preparation of the biphenyl derivative, followed by an ether formation to introduce the oxy group. Subsequent steps involve the formation of the piperazine ring, functionalization with the fluorophenyl group, and finally, introduction of the propanol moiety.

The reactions often require specific conditions such as controlled temperatures, inert atmospheres to avoid unwanted side reactions, and the use of catalysts to increase the efficiency and yield of the reactions.

Industrial Production Methods: On an industrial scale, the production of 1-([1,1'-Biphenyl]-2-yloxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride would be carried out in large reactors designed to handle the specific reaction conditions. Processes are optimized for maximum yield and purity, incorporating steps like recrystallization, chromatography, and distillation to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo several types of chemical reactions:

  • Oxidation: : Given its hydroxy group, the compound can be subjected to oxidation reactions, leading to the formation of a ketone or aldehyde.

  • Reduction: : The nitro group present in some intermediates can be reduced to an amine group.

  • Substitution: : Aromatic substitution reactions are possible due to the presence of fluorophenyl and biphenyl groups.

Common Reagents and Conditions: Common reagents involved in these reactions include:

  • Oxidizing agents: : such as potassium permanganate or chromium trioxide.

  • Reducing agents: : like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

  • Nucleophiles and electrophiles: : for substitution reactions, including halides and various organometallic compounds.

Major Products: The products formed from these reactions vary depending on the conditions but could include various oxidized or reduced forms of the original compound, as well as substituted derivatives with different functional groups.

Scientific Research Applications

Research indicates that this compound exhibits significant biological activity, particularly as a serotonin receptor modulator. Its structure suggests potential interactions with various neurotransmitter systems, making it a candidate for treating conditions such as depression and anxiety.

Key Findings

  • Serotonin Receptor Affinity : Studies have demonstrated that compounds similar to 1-([1,1'-Biphenyl]-2-yloxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride show high affinity for serotonin receptors, particularly 5-HT1A and 5-HT2A receptors .
  • Antidepressant Effects : In animal models, compounds in this class have been shown to exhibit antidepressant-like effects in behavioral tests such as the forced swimming test .

Applications in Medicinal Chemistry

The unique structure of this compound allows for several potential applications:

Antidepressants

The modulation of serotonin receptors makes this compound a promising candidate for the development of new antidepressant therapies. Its ability to influence mood-regulating pathways could lead to effective treatments for major depressive disorder.

Anxiolytics

Given its pharmacological profile, this compound may also serve as an anxiolytic agent. Research into its effects on anxiety-related behaviors could provide insights into its therapeutic potential in anxiety disorders.

Neuroprotective Agents

Emerging studies suggest that compounds with similar structures may offer neuroprotective effects, potentially benefiting conditions like Alzheimer's disease or other neurodegenerative disorders .

Case Studies

Several case studies highlight the effectiveness of compounds related to this compound:

StudyFocusFindings
Study AAntidepressant effectsDemonstrated significant reduction in depressive behaviors in rodent models .
Study BSerotonin receptor interactionIdentified high binding affinity to 5-HT receptors .
Study CNeuroprotectionShowed potential neuroprotective properties in vitro .

Mechanism of Action

The mechanism by which this compound exerts its effects is often related to its ability to interact with specific molecular targets such as enzymes or receptors. The biphenyl group can offer rigidity to the molecular structure, enhancing its binding affinity, while the piperazine and fluorophenyl groups might facilitate specific interactions within biological environments. Pathways typically involved include signal transduction, modulation of enzymatic activity, or receptor binding.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of 3-(piperazin-1-yl)propan-2-ol derivatives, where structural variations in the aryloxy and piperazine substituents significantly influence physicochemical and pharmacological properties. Below is a systematic comparison:

Structural Variations and Physicochemical Properties

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound [1,1'-Biphenyl]-2-yloxy; 4-(4-fluorophenyl)piperazine C25H25FCl2N2O2 483.39 Fluorine enhances electronegativity; biphenyl increases lipophilicity
1-([1,1'-Biphenyl]-2-yloxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride 4-(4-methoxyphenyl)piperazine C26H28Cl2N2O3 501.42 Methoxy group increases electron density; higher polarity than fluoro analog
1-(4-Chlorophenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol hydrochloride 4-chlorophenoxy; 4-(4-methoxyphenyl)piperazine C20H25ClN2O3·HCl 422.80 Chlorine adds steric bulk; combined Cl/OMe may alter receptor selectivity
1-[4-(Adamantan-1-yl)phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride Adamantylphenoxy; 4-methylpiperazine C26H38Cl2N2O2 497.51 Adamantyl group enhances lipophilicity; methylpiperazine reduces basicity
1-(2-Allylphenoxy)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol dihydrochloride 2-allylphenoxy; 4-(2-hydroxyethyl)piperazine C19H28Cl2N2O3 415.35 Hydroxyethyl increases hydrophilicity; allyl may introduce reactivity
1-([1,1'-Biphenyl]-4-yloxy)-3-[4-(2-chlorophenyl)piperazin-1-yl]-2-propanol [1,1'-Biphenyl]-4-yloxy; 4-(2-chlorophenyl)piperazine C25H26ClN2O2 422.95 Chlorine at ortho position sterically hinders piperazine-ring interactions

Pharmacological Implications

  • Electron-Withdrawing vs. Adamantyl-substituted derivatives (e.g., ) exhibit increased lipophilicity, which may enhance blood-brain barrier permeability but reduce solubility.
  • Aryloxy Group Modifications: Biphenyl-2-yloxy (target compound) vs. biphenyl-4-yloxy (): The ortho substitution in the target compound may induce steric effects that alter binding pocket interactions compared to para-substituted analogs.
  • Hydroxyethylpiperazine () enhances solubility but may limit CNS penetration due to increased polarity .

Research Findings and Hypotheses

  • Receptor Selectivity : Fluorinated piperazines (e.g., target compound) are hypothesized to exhibit higher affinity for serotonin (5-HT1A/2A) or dopamine D2 receptors compared to methoxy or chloro derivatives, based on analog studies .
  • Metabolic Stability : The fluorine atom in the target compound likely improves resistance to cytochrome P450-mediated oxidation compared to methoxy or allyl-substituted analogs .
  • Solubility-Bioavailability Trade-offs : Dihydrochloride salts (target compound, ) universally enhance solubility, but bulky groups (e.g., adamantyl in ) may counteract this advantage by increasing molecular weight and logP.

Q & A

Q. What are the standard protocols for synthesizing this compound with high purity?

Synthesis typically involves multi-step organic reactions, including:

  • Nucleophilic substitution to introduce the piperazine moiety.
  • Etherification to attach the biphenyloxy group.
  • Hydrochloride salt formation for stabilization.
    Key parameters include maintaining anhydrous conditions, controlled temperatures (e.g., 0–60°C), and inert atmospheres to prevent side reactions. Purification via recrystallization or column chromatography is critical for achieving >95% purity .

Q. Which characterization techniques are essential for confirming structural integrity?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify proton environments and carbon frameworks.
  • Mass Spectrometry (MS): High-resolution MS to confirm molecular weight and fragmentation patterns.
  • X-ray crystallography (if crystals are obtainable) for absolute stereochemical confirmation .

Q. What are the key stability considerations during storage?

Store in airtight, light-resistant containers at –20°C to prevent degradation. Monitor for hygroscopicity, as hydrochloride salts may absorb moisture, altering solubility and reactivity. Periodic HPLC analysis is recommended to assess purity over time .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated for receptor binding?

  • Molecular docking studies: Use software like AutoDock or Schrödinger to model interactions with target receptors (e.g., serotonin or dopamine receptors).
  • Site-directed mutagenesis: Modify receptor binding pockets to identify critical residues for ligand affinity.
  • Functional assays: Measure cAMP accumulation or calcium flux in transfected cell lines to correlate structural modifications with pharmacological activity .

Q. How can researchers resolve contradictions in reported pharmacological data across studies?

  • Comparative meta-analysis: Normalize variables such as cell line origins, assay buffers (e.g., Mg²⁺ concentration), and receptor expression levels.
  • Dose-response reevaluation: Test overlapping concentration ranges to identify non-linear effects.
  • Orthogonal assays: Validate results using alternative methods (e.g., radioligand binding vs. electrophysiology) .

Q. What in vitro models are most suitable for evaluating CNS penetration and neuropharmacological effects?

  • Blood-brain barrier (BBB) models: Use MDCK-MDR1 monolayers to predict passive diffusion and efflux transporter interactions.
  • Primary neuronal cultures: Assess functional modulation via patch-clamp electrophysiology.
  • Microdialysis in brain slices: Quantify neurotransmitter release (e.g., dopamine, serotonin) post-treatment .

Q. How can pharmacokinetic challenges (e.g., low bioavailability) be addressed during preclinical development?

  • Prodrug derivatization: Introduce ester or phosphate groups to enhance solubility.
  • Nanoparticle encapsulation: Use liposomal carriers to improve plasma stability.
  • Metabolic profiling: Identify major CYP450 isoforms responsible for clearance using liver microsomes .

Methodological Guidance

Q. What strategies optimize yield in large-scale synthesis?

  • Catalyst screening: Test palladium or copper catalysts for coupling reactions to minimize byproducts.
  • Flow chemistry: Implement continuous reactors for exothermic steps (e.g., Grignard reactions).
  • Design of Experiments (DoE): Statistically optimize variables like solvent polarity and stoichiometry .

Q. How can researchers validate target engagement in complex biological systems?

  • Photoaffinity labeling: Incorporate UV-reactive probes (e.g., diazirine) to crosslink the compound to its target.
  • Thermal shift assays: Monitor protein melting temperature shifts upon ligand binding.
  • CRISPR-Cas9 knockouts: Confirm loss of activity in cells lacking the putative target .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.